molecular formula C8H6ClNO3 B098457 1-(5-Chloro-2-nitrophenyl)ethanone CAS No. 18640-60-3

1-(5-Chloro-2-nitrophenyl)ethanone

Cat. No.: B098457
CAS No.: 18640-60-3
M. Wt: 199.59 g/mol
InChI Key: HVXQVXNQKCPSLH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of ethanone, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its applications in various fields of scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-chloroacetophenone, followed by oxidation. The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-nitrophenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzyme activity and other cellular processes .

Comparison with Similar Compounds

    1-(2-Nitrophenyl)ethanone: Similar structure but lacks the chlorine substitution.

    1-(5-Chloro-2-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a nitro group.

    1-(5-Chloro-2-methylphenyl)ethanone: Contains a methyl group instead of a nitro group

Uniqueness: 1-(5-Chloro-2-nitrophenyl)ethanone is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQVXNQKCPSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292265
Record name 1-(5-chloro-2-nitrophenyl)ethanone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18640-60-3
Record name 1-(5-Chloro-2-nitrophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 81223
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Record name 18640-60-3
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Record name 1-(5-chloro-2-nitrophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediates, 5-alkylamino-2-aminoacetophenones (60-62) were prepared according to the methods reported before. As shown in Scheme 6, the starting 3-chloroacetophenone (54) was first nitrated with HNO3/H2SO4 to form the 5-chloro-2-nitroacetophenone (55) and 5-chloro-4-nitroacetophenone (56). Compound 55 was reacted separately with various alkylamines to yield the corresponding 5-alkylamino-2-nitroacetophenones (57-59). Catalytic hydrogenation of compounds 57-59 yielded the corresponding 5-alkylamino-2-aminoacetophenones (60-62). L. Ll, K. K. Wang, S. C. Kuo, T. S. Wu, D. Lednicer, C. M. Lin, E. Hamel and K. H. Lee, J. Med. Chem., 37, 1126-35. (1994), which is herein incorporated by reference in its entirety.
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Synthesis routes and methods II

Procedure details

65% HNO3 (80 ml) was stirred at −5° C.±1° C. and 98% H2SO4 (10 mix 10) was added dropwise. To the stirring solution of HNO3/H2SO4 was added 3-chloroacetophenone (54) (12.0 g, 77.6 mmol). The mixture was stirred at −5□±1□ for 3 h and poured into crushed ice, and extracted with CH2Cl2. The extract was dried over MgSO4 and evaporated. The crude product was purified by column chromatography (silica gel, n-hexane/EtOAc=15:1) to give 55 as yellow solid (9.3 g, 46.6 mmol). Yield: 55.8%; mp 47-49° C.; 1H-NMR (CDCl3, 200 MHz): δ 2.48 (s, 3H), 7.32 (d, J=2.4 Hz, 1H), 7.49 (dd, J=8.8, 2.2 Hz, 1H), 8.00 (d, J=8.8 Hz, 1H); 13C-NMR (CDCl3, 50 MHz) δ: 198.27, 143.78, 141.05, 139.44, 130.55, 127.36, 125.91, 30.06; Anal. Calcd for C8H6ClNO3: C, 48.14; H, 3.03; N, 7.02.
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55.8%

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